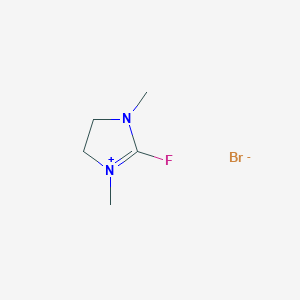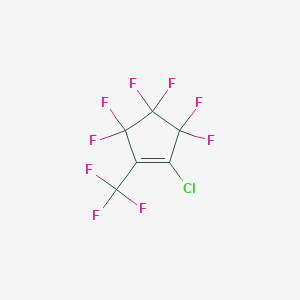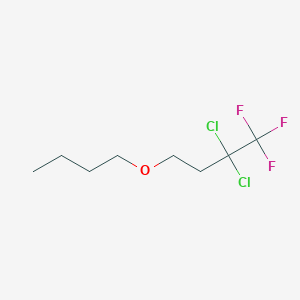![molecular formula C19H17ClF3N3O3S2 B3040945 5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 255872-73-2](/img/structure/B3040945.png)
5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Descripción general
Descripción
5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C19H17ClF3N3O3S2 and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Compounds like the one mentioned are often explored for their role as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. The selectivity of chemical inhibitors is crucial in deciphering the involvement of specific CYP isoforms, which is essential for predicting drug-drug interactions. Such inhibitors are used in in vitro assessments to determine the contribution of various CYP isoforms to the total metabolism of drugs, highlighting their significance in pharmacokinetics and drug development (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those with pyrazole and pyridine scaffolds, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of such compounds is often challenging due to their structural complexity. Recent studies have focused on synthetic pathways employing diversified hybrid catalysts for the development of these scaffolds, which are crucial for creating lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Pharmacophore Design for Kinase Inhibitors
The structural design of kinase inhibitors often incorporates heterocyclic compounds due to their ability to bind selectively and potently to kinase enzymes. These compounds play a significant role in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. The literature describes their synthesis, activity studies, and the crystal structures of complexes formed with small organic ligands, underlining the importance of heterocyclic compounds in medicinal chemistry (Scior et al., 2011).
Novel Synthesis and Pharmaceutical Impurities
Research on novel methods for synthesizing complex compounds, including proton pump inhibitors, reveals insights into the development of such drugs and their impurities. These studies emphasize the significance of understanding the synthesis processes and the potential formation of pharmaceutical impurities, which is crucial for the quality control of medications (Saini et al., 2019).
Propiedades
IUPAC Name |
5-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S2/c1-11-17(18(20)25(2)24-11)31(27,28)26-9-7-15-14(8-10-30-15)16(26)12-3-5-13(6-4-12)29-19(21,22)23/h3-6,8,10,16H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWGZMZOJMRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC3=C(C2C4=CC=C(C=C4)OC(F)(F)F)C=CS3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)


![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)


![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)
![5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040880.png)



![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3040885.png)